molecular formula C7H6BrCl B1281987 1-Bromo-2-chloro-3-methylbenzene CAS No. 97329-43-6

1-Bromo-2-chloro-3-methylbenzene

Cat. No.: B1281987
CAS No.: 97329-43-6
M. Wt: 205.48 g/mol
InChI Key: ZAUOWBCSUDVVQT-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-methylbenzene is an aromatic compound with the molecular formula C7H6BrCl It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted by bromine, chlorine, and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-3-methylbenzene can be synthesized through several methods:

  • Halogenation of 3-methylbenzene (m-xylene)

      Step 1: Chlorination of 3-methylbenzene to form 1-chloro-3-methylbenzene.

      Step 2: Bromination of 1-chloro-3-methylbenzene to form this compound.

  • Direct halogenation of 3-methylbenzene

      Reagents: A mixture of bromine and chlorine gases.

      Conditions: Elevated temperature, in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound typically involves the halogenation of 3-methylbenzene using a controlled mixture of bromine and chlorine gases. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-methylbenzene undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution

      Reagents: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

      Conditions: Typically carried out in polar solvents like ethanol or water, at elevated temperatures.

      Products: Substituted benzene derivatives, where the bromine or chlorine atoms are replaced by the nucleophile.

  • Electrophilic Substitution

      Reagents: Electrophiles such as nitronium ions (NO2+), sulfonium ions (SO3H+), or acyl cations (RCO+).

      Conditions: Carried out in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

      Products: Substituted benzene derivatives, where the electrophile is introduced at the ortho or para positions relative to the methyl group.

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Carried out in acidic or basic media, at elevated temperatures.

      Products: Oxidized derivatives, such as carboxylic acids or ketones.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-chloro-3-methylphenol, while electrophilic substitution with nitronium ions can yield 1-bromo-2-chloro-3-methyl-4-nitrobenzene.

Scientific Research Applications

1-Bromo-2-chloro-3-methylbenzene has several scientific research applications, including:

  • Organic Synthesis

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the preparation of pharmaceuticals, agrochemicals, and dyes.
  • Materials Science

    • Utilized in the development of advanced materials, such as liquid crystals and polymers.
    • Investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Biological Studies

    • Studied for its potential biological activity, including antimicrobial and anticancer properties.
    • Used as a model compound in studies of halogenated aromatic hydrocarbons and their environmental impact.
  • Industrial Applications

    • Employed in the production of specialty chemicals and fine chemicals.
    • Used as a reagent in various industrial processes, such as the manufacture of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-3-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic substitution reactions, the compound undergoes an electrophilic aromatic substitution (EAS) mechanism, where the electrophile attacks the aromatic ring, forming a sigma complex, followed by the loss of a proton to restore aromaticity.

Comparison with Similar Compounds

1-Bromo-2-chloro-3-methylbenzene can be compared with other halogenated methylbenzenes, such as:

  • 1-Bromo-2-chloro-4-methylbenzene

    • Similar structure but with the methyl group at the para position relative to the bromine atom.
    • Exhibits different reactivity and selectivity in chemical reactions due to the different substitution pattern.
  • 1-Bromo-3-chloro-2-methylbenzene

    • Similar structure but with the chlorine and methyl groups swapped.
    • Shows different chemical behavior and properties due to the different arrangement of substituents.
  • 1-Bromo-2-chloro-5-methylbenzene

    • Similar structure but with the methyl group at the meta position relative to the bromine atom.
    • Displays distinct reactivity and selectivity in chemical reactions compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity. This compound’s particular arrangement of substituents makes it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

1-bromo-2-chloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUOWBCSUDVVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537783
Record name 1-Bromo-2-chloro-3-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97329-43-6
Record name 3-Bromo-2-chlorotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97329-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-2-chloro-3-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Concentrated HCl was added to a solution of 4-bromo-3-chloro-2-methyl-phenylamine (4.98 g, 22.60 mmol) in EtOH. NaNO2 (3.00 g, 43.50 mmol) was added and the resulting mixture was heated to 70° C. for 2 hours. Ethanol was distilled off and the residue was purified by column chromatography using hexanes as the eluant to afford the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 2.43 (s, 3H), 7.01 (t, J=7.91 Hz, 1H), 7.18 (d, J=7.62 Hz, 1H), 7.47 (d, J=7.91 Hz, 1H).
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